Asivatrep
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F5N3O3S/c1-4-5-17-13(6-8-18(28-17)21(24,25)26)7-9-19(30)27-12(2)14-10-15(22)20(16(23)11-14)29-33(3,31)32/h6-12,29H,4-5H2,1-3H3,(H,27,30)/b9-7+/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGJZDSUJSPAJL-YPUOHESYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)N[C@H](C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005168-10-4 | |
| Record name | PAC-14028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005168104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAC-14028 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12428 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASIVATREP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VF7K7Z10B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Asivatrep
Mechanism of Action: TRPV1 Antagonism
Asivatrep functions as a potent and selective antagonist of the TRPV1 channel. smolecule.comspringer.comnih.govpatsnap.comtargetmol.com This channel is a non-selective cation channel that plays a significant role in sensing and transducing various stimuli, including heat, low pH, and certain chemical compounds like capsaicin (B1668287). frontiersin.orgfrontiersin.orgfrontiersin.org By blocking TRPV1, this compound interferes with the normal signaling pathways mediated by this channel. smolecule.com
Direct Receptor Binding and Inhibition
Studies have shown that this compound directly binds to TRPV1. patsnap.com This binding leads to the inhibition of the channel's activity. The precise details of the binding site and interaction have been explored through various experimental approaches, including molecular modeling simulations and site-directed mutagenesis. patsnap.com This direct interaction is central to this compound's antagonistic effect on TRPV1.
Modulation of Calcium Ion Influx and Neuronal Excitability
TRPV1 channel activation typically results in an influx of calcium ions (Ca²⁺) into the cell. frontiersin.orgmdpi.comnih.govnih.gov This increase in intracellular calcium is a key signaling event that can lead to neuronal excitation and the release of various mediators. nih.govxiahepublishing.com As a TRPV1 antagonist, this compound effectively inhibits this calcium ion influx. targetmol.commedchemexpress.commdpi.comresearchgate.net By blocking the channel, this compound prevents the surge of calcium that would normally occur upon TRPV1 activation, thereby modulating downstream cellular responses and reducing neuronal excitability. smolecule.com
Interactions with Ligand-Activated TRPV1 (e.g., Capsaicin-Evoked Responses)
TRPV1 can be activated by various ligands, notably capsaicin, the pungent component of chili peppers. frontiersin.orgfrontiersin.orgwikipedia.orgresearchgate.net Capsaicin binding to TRPV1 triggers channel opening and subsequent calcium influx. frontiersin.orgmdpi.comnih.govnih.gov this compound has been shown to potently inhibit capsaicin-evoked calcium influx in cells expressing TRPV1, such as keratinocytes. targetmol.commedchemexpress.comresearchgate.net This demonstrates this compound's ability to block TRPV1 activity even when the channel is stimulated by its known agonists. Research findings highlight that this compound can inhibit capsaicin-induced responses at sub-micromolar concentrations. targetmol.commedchemexpress.comresearchgate.net
Data on this compound's inhibition of capsaicin-evoked calcium influx in keratinocytes:
| Compound | Effect | Concentration | Reference |
| This compound | Inhibits capsaicin-evoked Ca²⁺ influx | Sub-micromolar | targetmol.commedchemexpress.comresearchgate.net |
Cellular and Subcellular Targets of this compound Activity
TRPV1 is expressed in various cell types within the skin, including keratinocytes and immune cells like mast cells. frontiersin.orgxiahepublishing.com this compound, as a TRPV1 antagonist, exerts its effects by targeting the TRPV1 channels present on these cells. patsnap.com
Expression and Role of TRPV1 in Keratinocytes
TRPV1 is expressed in human epidermal keratinocytes. frontiersin.orgmdpi.comnih.govxiahepublishing.commdpi.com Its expression and function in these cells have been extensively studied. mdpi.commdpi.com TRPV1 in keratinocytes can be activated by various stimuli, including heat, UV irradiation, capsaicin, and an acidic environment. mdpi.comnih.govmdpi.com Activation of TRPV1 in keratinocytes leads to an increase in intracellular calcium and can trigger the release of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin (IL)-8, and prostaglandin (B15479496) E₂. nih.govmdpi.com TRPV1 in keratinocytes is also implicated in epidermal barrier function and can be affected by factors like aging and UV exposure. frontiersin.orgmdpi.commdpi.com this compound has been shown to effectively inhibit calcium influx in keratinocytes. targetmol.commedchemexpress.commdpi.comresearchgate.net
Expression and Role of TRPV1 in Mast Cells
TRPV1 is also expressed in mast cells found in tissues, including the skin. frontiersin.orgxiahepublishing.comembrn.eumdpi.comphysiology.orgnih.gov Activation of TRPV1 in mast cells by agonists like capsaicin can induce calcium uptake. frontiersin.orgembrn.eu Mast cells play a crucial role in inflammatory and allergic responses, and their activation can lead to the release of mediators such as histamine. mdpi.com TRPV1 on mast cells is thought to contribute to neuroimmune interactions in the skin. mdpi.com Research indicates that this compound can suppress mast cell degranulation. targetmol.comresearchgate.net
Expression and Role of TRPV1 in Cutaneous Sensory Nerves
TRPV1 is a non-selective cation channel expressed in cutaneous sensory nerves, specifically in unmyelinated type C and thinly myelinated type Aδ nerve fibers that transmit itch and pain signals. mdpi.comresearchgate.netsymbioresearch.com The cell bodies of these pruriceptors are located in the dorsal root ganglia (DRGs), with their axons extending into the spinal cord. mdpi.com TRPV1 in these sensory neurons is activated by various stimuli, including heat, acidity, and certain chemicals like capsaicin. patsnap.commdpi.comnih.gov Activation of neuronal TRPV1 leads to the release of pro-inflammatory cytokines and chemokines, contributing to the inflammation and itching associated with conditions like atopic dermatitis. patsnap.com It also plays a role in the release of pruritogenic neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP). mdpi.comresearchgate.netnih.gov this compound, as a TRPV1 antagonist, inhibits this receptor, thereby reducing inflammatory responses and alleviating symptoms like itchiness and redness. patsnap.com
TRPV1 in Non-Neuronal Cutaneous Cells (e.g., Immune Cells, Melanocytes, Adipocytes, Sebocytes)
Beyond sensory neurons, TRPV1 is also expressed in various non-neuronal cells within the skin, including keratinocytes, mast cells, immune cells (such as T-cells, macrophages, leukocytes, eosinophils, basophils), melanocytes, adipocytes, and sebocytes. researchgate.netsymbioresearch.comnih.govmdpi.comresearchgate.netresearchgate.netscience.gov The role of TRPV1 in these non-neuronal cells is an area of ongoing investigation. nih.gov It is suggested that TRPV1 in these cells may be involved in processes ranging from cell proliferation and differentiation to the release of pro-inflammatory agents. nih.gov These released agents can, in turn, act on peripheral nerve endings of nociceptors, sensitizing neuronally expressed TRPV1 channels and triggering pain signaling. nih.gov For instance, TRPV1 activation in keratinocytes by capsaicin has been shown to promote the release of interleukin-8 and prostaglandin E2, contributing to inflammation. tandfonline.com TRPV1 expression has also been observed in hair follicles and sweat glands. researchgate.netresearchgate.net
Molecular Pathways and Signaling Cascades Influenced by this compound
This compound, through its antagonism of TRPV1, influences several molecular pathways and signaling cascades involved in skin inflammation and barrier function. patsnap.commdpi.com
Impact on Pro-inflammatory Cytokine and Chemokine Release (e.g., IL-4, IL-13)
TRPV1 activation in sensory neurons leads to the release of pro-inflammatory cytokines and chemokines. patsnap.com this compound's inhibition of TRPV1 effectively reduces these inflammatory responses. patsnap.com Studies in atopic dermatitis-like murine models have shown that topical application of this compound cream effectively reduced inflammation by lowering the levels of type 2 cytokines, specifically Interleukin-4 (IL-4) and Interleukin-13 (IL-13). mdpi.comresearchgate.netamegroups.org These cytokines are known to play a significant role in the inflammatory processes associated with atopic dermatitis. amegroups.org
Data on the impact of this compound on IL-4 and IL-13 levels in murine models:
| Study Model | Treatment | Effect on IL-4 Levels | Effect on IL-13 Levels | Source |
| AD-like murine models | Topical this compound cream | Lowered | Lowered | mdpi.comresearchgate.netamegroups.org |
Modulation of Epidermal Differentiation Markers (e.g., Loricrin, Filaggrin, Involucrin, Keratins)
This compound has been shown to improve skin barrier function by promoting the production of key epidermal differentiation markers. mdpi.comamegroups.org These markers are essential for the formation and maintenance of a healthy skin barrier. medicaljournals.seimrpress.com this compound, as a TRPV1 antagonist, works by enhancing the production of proteins such as loricrin, filaggrin, involucrin, and other differentiation-related keratins. researchgate.netmdpi.comamegroups.org Reduced levels of these proteins are characteristic of skin conditions like atopic dermatitis, contributing to impaired skin barrier function and increased transepidermal water loss. medicaljournals.sebiomolther.org By promoting their production, this compound helps to strengthen the skin barrier and reduce dermatitis and pruritus. mdpi.comresearchgate.netmdpi.com
Inhibition of Pruritogenic Neuropeptide Release (e.g., Substance P, CGRP)
TRPV1 in sensory neurons is involved in the release of neuropeptides that contribute to the sensation of itch. mdpi.comresearchgate.netnih.gov Activated sensory neurons can release neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which mediate processes like mast cell degranulation and plasma extravasation, further intensifying itch. mdpi.comfrontiersin.org this compound's inhibition of TRPV1 is thought to inhibit the release of these pruritogenic neuropeptides, thereby reducing itch. mdpi.comresearchgate.net Both Substance P and CGRP are abundant neuropeptides in human skin and are often co-localized. frontiersin.org
Preclinical Research and Investigational Studies of Asivatrep
In Vitro Characterization of Asivatrep Activity
In vitro studies have focused on characterizing this compound's activity at the cellular level, particularly concerning its interaction with TRPV1 and its effects on various cellular processes relevant to inflammatory skin conditions.
Cell-Based Assays of TRPV1 Antagonistic Potency
This compound has demonstrated potent TRPV1 antagonistic activity in cell-based assays. Studies have shown that this compound can inhibit capsaicin-evoked calcium influx in keratinocytes at sub-micromolar concentrations medchemexpress.com. This indicates its ability to block the activation of the TRPV1 channel by agonists like capsaicin (B1668287). This compound blocks TRPV1 with a reported potency of 6.2 nM nih.gov.
Studies on Skin Barrier Damage Prevention and Recovery Acceleration
In vitro research suggests this compound's potential to positively influence the skin barrier. Studies have indicated that this compound could prevent barrier damages and accelerate skin barrier recovery medchemexpress.com. This is further supported by findings in animal models where this compound accelerated barrier recovery from tape-stripping-induced barrier damages medchemexpress.com. This compound has also been shown to improve skin barrier function by promoting the production of key epidermal differentiation markers such as loricrin, filaggrin, involucrin, and other differentiation-related keratins researchgate.net.
Investigation of Inflammatory Cell Infiltration Suppression
This compound has been investigated for its ability to suppress inflammatory cell infiltration. Preclinical analyses in rats and mice revealed this compound to be effective at suppressing atopic dermatitis-like skin inflammation researchgate.net. It has been shown to inhibit epidermal infiltration of inflammatory cells associated with atopic dermatitis medchemexpress.comglpbio.comtargetmol.commedchemexpress.comhoelzel-biotech.com. Topical application of this compound cream in AD-like murine models effectively reduced inflammation by lowering levels of type 2 cytokines IL-4 and IL-13 researchgate.net.
Analysis of Mast Cell Degranulation Suppression
Studies have indicated that this compound can suppress mast cell degranulation. This effect has been observed in the context of atopic dermatitis-like symptoms medchemexpress.comglpbio.comtargetmol.commedchemexpress.comhoelzel-biotech.com. In a mouse model of atopic dermatitis, this compound alleviated itch along with decreased mast cell degranulation mdpi.com.
Assessment of IgE Level Modulation in Cellular Models
Research suggests that this compound can suppress the increase in serum IgE levels associated with atopic dermatitis medchemexpress.comglpbio.comtargetmol.commedchemexpress.comhoelzel-biotech.com. In Ox-AD mice, PAC-14028 cream significantly inhibited cutaneous inflammation by decreasing the expression of serum IgE nih.govresearchgate.net.
In Vivo Animal Model Investigations
In vivo studies using animal models have provided further insights into this compound's effects. Preclinical analyses in rats and mice have demonstrated this compound's efficacy in suppressing AD-like skin inflammation researchgate.net. In AD-like murine models, topical application of this compound cream effectively reduced inflammation and improved skin barrier function researchgate.net. This compound has also shown efficacies against diverse disease models including visceral pain, inflammatory bowel disease, and inflammatory pain in animal models medchemexpress.comtargetmol.com. In a mouse model of atopic dermatitis, this compound alleviated itch, decreased mast cell degranulation, and reduced neuroinflammation mdpi.com. Studies in hairless mice showed that this compound could block capsaicin-induced blood perfusion increase and accelerate barrier recovery from tape-stripping-induced damage medchemexpress.com. Furthermore, a study in a two-stage chemical carcinogenesis model in mouse skin indicated that daily dermal administration of PAC-14028 was not skin carcinogenic and did not increase the risk of skin tumorigenesis nih.gov.
| In Vitro/In Vivo | Model/Assay | Key Finding | Source |
| In Vitro | Capsaicin-evoked calcium influx | Inhibited calcium influx in keratinocytes at sub-micromolar concentrations. | medchemexpress.com |
| In Vitro | Skin barrier studies | Prevented barrier damages, accelerated recovery. | medchemexpress.com |
| In Vitro | Epidermal differentiation markers | Restored expression of loricrin, filaggrin, involucrin, keratins. | nih.gov |
| In Vivo | AD-like murine models | Reduced inflammation (lowered IL-4, IL-13), improved skin barrier. | researchgate.net |
| In Vivo | AD-like murine models | Suppressed inflammatory cell infiltration, mast cell degranulation. | medchemexpress.commdpi.com |
| In Vivo | Ox-AD mice | Decreased serum IgE expression. | nih.govresearchgate.net |
| In Vivo | Capsaicin-induced blood perfusion | Blocked increase in hairless mice. | medchemexpress.com |
| In Vivo | Tape-stripping skin damage | Accelerated barrier recovery in hairless mice. | medchemexpress.com |
| In Vivo | Chemically induced skin carcinogenesis (mouse) | Did not increase risk of tumorigenesis. | nih.gov |
Efficacy in Murine Models of Atopic Dermatitis-like Symptoms
In murine models designed to mimic atopic dermatitis (AD), this compound has demonstrated significant efficacy. Oral treatment with this compound in a mouse AD model led to a significant reduction in scratching behavior encyclopedia.pubescholarship.org. This was associated with the suppression of substance P (SP) release, mediated through the inhibition of TRPV1 activation encyclopedia.pubescholarship.org. Topical application of this compound cream in AD-like murine models effectively reduced inflammation by lowering the levels of type 2 cytokines, specifically IL-4 and IL-13 researchgate.netmdpi.com. Preclinical analyses in rats and mice indicated that this compound was effective at suppressing AD-like skin inflammation researchgate.netnih.govresearchgate.net. This compound also demonstrated the ability to reduce elevated serum levels of IgE and inhibit inflammatory cell infiltration in the epidermis, as well as mast cell degranulation in atopic dermatitis models targetmol.com.
Assessment of Anti-inflammatory Effects in Animal Skin Models
This compound has shown anti-inflammatory effects in animal skin models. In AD-like murine models, topical application of this compound cream reduced inflammation by decreasing the levels of type 2 cytokines IL-4 and IL-13 researchgate.netmdpi.com. Preclinical studies in rats and mice revealed its effectiveness in suppressing AD-like skin inflammation researchgate.netnih.govresearchgate.net. This compound also inhibited inflammatory cell infiltration in the epidermis and mast cell degranulation in atopic dermatitis targetmol.com. Furthermore, this compound blocked capsaicin-induced increases in blood perfusion in vivo targetmol.comresearchgate.net.
Evaluation of Pruritus Suppression in Animal Models
Suppression of pruritus (itching) has been a key focus of this compound research in animal models. In a mouse AD model, oral treatment with this compound significantly reduced scratching behavior encyclopedia.pubescholarship.org. This antipruritic effect is linked to the inhibition of TRPV1 activation and the subsequent suppression of substance P release encyclopedia.pubescholarship.org. Topical application of this compound cream in AD-like murine models might inhibit the release of pruritogenic neuropeptides substance P and CGRP, thereby potentially reducing itch researchgate.netmdpi.com. Preclinical studies have shown that this compound can suppress itch d-nb.info.
Studies on Skin Barrier Function Improvement in Animal Models
This compound has demonstrated positive effects on skin barrier function in animal models. It has shown potential in preventing damage to the skin barrier and accelerating barrier recovery targetmol.com. In hairless mice, this compound accelerated the recovery of skin barrier damage induced by tape stripping targetmol.comresearchgate.net. This compound cream can promote the recovery of skin barrier function by promoting the production of key epidermal differentiation markers such as loricrin, filaggrin, involucrin, and other differentiation-related keratins researchgate.netmdpi.comnih.gov.
Exploration of Efficacy in Other Inflammatory Disease Models (e.g., Visceral Pain, Inflammatory Bowel Disease)
Beyond atopic dermatitis, this compound has been explored for its efficacy in other inflammatory disease models. This compound has demonstrated significant efficacy in several disease models, including visceral pain and inflammatory bowel disease targetmol.com. It has been demonstrated that this compound reduces pain in inflammatory bowel disease and visceral pain mdpi.com.
Preclinical Pharmacological Characterization
Preclinical pharmacological studies in animals have provided insights into the behavior of this compound within the body.
Animal Pharmacokinetic Studies (e.g., Plasma Half-life, Oral Bioavailability)
Pharmacokinetic studies in animals have characterized the absorption, distribution, metabolism, and excretion of this compound. Pharmacokinetically, this compound has a plasma half-life of 2.1 hours in rats and is slightly prolonged to 3.8 hours in minipigs targetmol.com. Oral bioavailability was assessed in these species, demonstrating good oral absorption. The oral bioavailability was 52.7% in rats and 64.2% in minipigs targetmol.com.
Animal Pharmacokinetic Data for this compound
| Species | Plasma Half-life (hours) | Oral Bioavailability (%) |
| Rat | 2.1 | 52.7 |
| Minipig | 3.8 | 64.2 |
Advanced Research Methodologies in Asivatrep Studies
Computational and In Silico Approaches
Computational and in silico methods play a crucial role in the initial stages of drug discovery and in understanding molecular interactions without the need for immediate experimental work. These approaches leverage computational power to model and simulate biological processes.
Molecular Docking and Molecular Dynamics Simulations for Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex. In the context of Asivatrep, molecular docking is employed to analyze its potential binding modes and affinity for the TRPV1 channel protein patsnap.comlarvol.com. This helps researchers understand how this compound might interact with specific residues or regions within the TRPV1 structure.
Molecular dynamics simulations extend molecular docking by simulating the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of the this compound-TRPV1 complex, including the stability of the binding pose, conformational changes in the channel upon ligand binding, and the forces driving the interaction patsnap.comtandfonline.com. Studies utilizing molecular dynamics simulations have investigated the conformational transfer during the opening or closing of the TRPV1 channel and the role of specific residues in this process mdpi.com. For instance, molecular dynamics simulations have been used to explore the mechanism of activation of human TRPV1 when a cysteine pair (C387 and C391) is in an oxidized or reduced state, revealing how the formation of a disulfide bond can lead to conformational changes that propagate through the channel structure mdpi.com.
Transcriptomic Analysis for Gene Deregulation Identification
Transcriptomic analysis involves the study of the complete set of RNA transcripts produced by a genome under specific conditions. This technique can be applied in this compound research to identify changes in gene expression profiles in cells or tissues treated with the compound or in disease states where TRPV1 is implicated patsnap.com. By comparing the transcriptome of treated cells or lesional skin with controls, researchers can identify genes that are upregulated or downregulated in response to this compound or in conditions modulated by TRPV1 activity patsnap.comnih.govresearchgate.netresearchgate.net. This helps in understanding the broader cellular pathways and biological processes affected by this compound and its role in modulating inflammatory responses or other cellular functions patsnap.comresearchgate.net. For example, transcriptomic analysis has been used in studies related to rosacea and atopic dermatitis, conditions where TRPV1 plays a role, to identify deregulated genes and explore the effects of compounds like this compound on these gene expression patterns patsnap.comnih.govresearchgate.netresearchgate.net.
Application of Artificial Intelligence and Machine Learning in Drug Design for TRPV1 Modulators
Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied in drug discovery and design to accelerate the identification and optimization of potential drug candidates mdpi.commednexus.orgharvard.edu. In the context of TRPV1 modulators like this compound, AI and ML can be used for various purposes, including predicting the binding affinity of compounds to TRPV1, identifying novel chemical scaffolds with desired activity, and optimizing the properties of existing modulators tandfonline.commdpi.com. ML models can be trained on large datasets of compounds and their interactions with TRPV1 to predict the activity of new, untested molecules mdpi.com. This can help prioritize compounds for synthesis and experimental testing, potentially reducing the time and cost associated with traditional drug discovery pipelines mednexus.orgharvard.edu. While specific details on the application of AI/ML directly in the design of this compound were not extensively found, these technologies are broadly applicable to the discovery of TRPV1 modulators and represent a growing area in pharmaceutical research tandfonline.commdpi.commedchemexpress.com.
Biochemical and Biophysical Techniques
Biochemical and biophysical techniques provide experimental data on the interaction of this compound with TRPV1 and the functional consequences of this interaction at the cellular level.
Electrophysiological Characterization of TRPV1 Channel Properties (e.g., Patch Clamp)
Electrophysiology, particularly patch clamp, is considered the gold standard technique for studying the functional properties of ion channels like TRPV1 researchgate.netcam.ac.ukfrontiersin.org. Patch clamp allows researchers to measure the flow of ions through individual or populations of ion channels in the cell membrane researchgate.netcam.ac.ukfrontiersin.org. By applying different voltages and introducing ligands like this compound, researchers can characterize the channel's conductance, gating kinetics, and how this compound affects these properties researchgate.netnih.gov. Patch clamp experiments can be performed in various configurations, such as whole-cell or excised patch (inside-out or outside-out), to investigate the effects of intracellular or extracellular factors on channel activity nih.gov. Studies using patch clamp have been instrumental in confirming this compound's activity as a TRPV1 antagonist by demonstrating its ability to inhibit the ion flow mediated by TRPV1 activation researchgate.net. This technique allows for the precise measurement of changes in current flow or membrane potential induced by TRPV1 activity and its modulation by this compound researchgate.netcam.ac.uk.
Fluorescence Investigations of Channel Permeability and Selectivity
Molecular Biology Techniques (e.g., ELISA, qPCR, Western Blotting) for Gene and Protein Expression
Molecular biology techniques are indispensable for dissecting the molecular mechanisms underlying this compound's effects. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), quantitative Polymerase Chain Reaction (qPCR), and Western Blotting are commonly employed to quantify changes in the expression levels of specific genes and proteins involved in inflammation, barrier function, and neuronal signaling.
ELISA is used to measure the concentration of proteins, such as cytokines and immunoglobulins, in biological samples like serum or tissue lysates. Studies on this compound have utilized ELISA to assess levels of inflammatory mediators like serum IgE, IL-4, and IL-13, which are relevant in atopic dermatitis pathogenesis. researchgate.netnih.govscience.gov
qPCR allows for the quantification of messenger RNA (mRNA) levels, providing insights into gene expression. This technique can be used to determine if this compound treatment alters the transcription of genes related to skin barrier proteins, inflammatory cytokines, or TRPV1 itself. researchgate.netnih.govscience.gov
Western Blotting is a technique used to detect and quantify specific proteins in a sample. This method is valuable for examining the expression levels of key proteins involved in cellular pathways affected by this compound, such as those related to epidermal differentiation or inflammatory signaling pathways like NF-κB and MAPK. researchgate.netnih.govscience.govpatsnap.comnih.gov
Collectively, these molecular biology techniques provide detailed information on how this compound influences gene and protein expression, contributing to the understanding of its therapeutic actions at a molecular level.
In Vitro Cellular Modeling Systems
In vitro cellular modeling systems offer controlled environments to study the effects of this compound on specific cell types and their interactions, providing valuable insights that complement in vivo studies. These models range from simple two-dimensional co-cultures to more complex three-dimensional reconstructions and explant systems.
Two-Dimensional and Three-Dimensional Co-culture Models for Intercellular Processes
Co-culture models, both two-dimensional (2D) and three-dimensional (3D), are utilized to study the complex interactions between different cell types involved in skin physiology and pathology. These models are particularly useful for investigating intercellular communication, such as the dialogue between keratinocytes, neurons, and immune cells, which is crucial in conditions like pruritus and inflammation. nih.govcam.ac.uk
2D co-culture models involve growing different cell types together on a flat surface, allowing for direct contact and exchange of soluble factors. 3D co-culture models, on the other hand, aim to mimic the in vivo tissue architecture more closely by culturing cells within a three-dimensional matrix. This can lead to more physiologically relevant cell behavior and interactions. nih.govcam.ac.uk
Studies investigating this compound, particularly its role as a TRPV1 antagonist, have employed co-culture models of keratinocytes and neuronal cell lines to assess its effects on calcium influx and neuropeptide release, which are key aspects of neuronal activation and signaling in the skin. nih.govresearchgate.net These models can help elucidate how this compound modulates the communication between these cell types.
Skin Reconstruction Models for Physiological Replication
Skin reconstruction models, also known as artificial skin equivalents or organotypic models, are advanced in vitro systems that aim to replicate the layered structure and physiological functions of human skin. These models typically consist of a dermal equivalent populated with fibroblasts and an epidermal layer formed by differentiated keratinocytes. nih.gov Some models may also incorporate other cell types, such as melanocytes or immune cells, to further increase their complexity and relevance.
These models provide a more physiologically relevant testing platform compared to traditional 2D cell cultures, allowing researchers to evaluate the effects of compounds like this compound on epidermal differentiation, barrier function, and inflammatory responses within a tissue-like context. While the provided search results specifically mention skin barrier recovery and epidermal differentiation markers in the context of this compound studies researchgate.netmdpi.comnih.govscience.govresearchgate.net, the use of full skin reconstruction models for this compound research was not explicitly detailed in the snippets. However, given the focus on skin barrier function and epidermal differentiation in this compound studies, such models would be highly relevant for future investigations.
Explant Systems in Itch Research
Explant systems involve using freshly excised tissue samples from humans or animals and maintaining them in a culture medium. This approach preserves the native tissue architecture and the complex interactions between different cell types and the extracellular matrix. nih.govcam.ac.uk In itch research, skin explants can be used to study the responses of sensory nerve endings embedded within the skin tissue to various stimuli and the effects of anti-pruritic compounds.
Explant systems offer a more physiologically relevant model than dissociated cell cultures, as they maintain the intricate neural network and the relationship between neurons and other skin cells. While the provided search results mention the use of explant systems in itch research generally nih.govcam.ac.uk, specific details on the application of skin explant systems directly in this compound studies were not found within the provided snippets. However, given this compound's role as a TRPV1 antagonist and its relevance to itch, skin explant models would be a valuable tool for investigating its effects on nerve activation and the release of pruritogenic mediators in a more intact tissue environment.
Stem Cell-Based Approaches and Primary Human Cell Lines in Research
The use of stem cell-based approaches and primary human cell lines is becoming increasingly important in developing more physiologically relevant in vitro models for drug discovery and research. nih.govcam.ac.ukstemcell.comatcc.org
Stem cells, including induced pluripotent stem cells (iPSCs), can be differentiated into various cell types found in the skin and nervous system, such as keratinocytes, neurons, and immune cells. stemcell.comwikipedia.org This allows for the generation of patient-specific cell models, which can be particularly valuable for studying diseases with a genetic component or for personalized medicine approaches.
Primary human cells are cells directly isolated from human tissues. stemcell.comatcc.org Unlike immortalized cell lines, primary cells have a limited lifespan in culture but retain many of the characteristics and functions of the cells in their native tissue. stemcell.com Using primary human keratinocytes, neurons, or immune cells in this compound research can provide more relevant data compared to using continuous cell lines, which may have undergone genetic and phenotypic alterations during prolonged culture. stemcell.comatcc.org
Research on this compound has utilized primary human keratinocytes in co-culture models to study its effects on calcium influx. molnova.comnih.govresearchgate.net The increasing availability and technological advancements in culturing and differentiating stem cells and primary cells offer promising avenues for developing more sophisticated and predictive in vitro models to further investigate the mechanisms and therapeutic potential of this compound.
Chemical Synthesis and Derivatization Research
Synthetic Pathways and Intermediate Formation
The synthesis of Asivatrep involves multiple steps typical for the creation of small molecule pharmaceuticals. While specific detailed synthetic routes may be proprietary, the general process includes the formation of key intermediates that contain the essential structural components necessary for TRPV1 antagonism. These intermediates are then coupled together to form the final compound. smolecule.com Purification processes, such as crystallization or chromatography, are subsequently employed to ensure the high purity required for therapeutic use. smolecule.com
Strategies for Chemical Coupling Reactions
Chemical coupling reactions are crucial steps in assembling complex molecules like this compound from smaller fragments or intermediates. These reactions facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. In the context of synthesizing molecules with diverse chemical structures, various coupling strategies are employed. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, are widely used in organic synthesis for forming carbon-carbon bonds between aryl, vinyl, and alkynyl halides or pseudohalides and various organometallic reagents or alkenes/alkynes. unistra.frlibretexts.orgmdpi.comorganic-chemistry.org These reactions are essential for building the complex carbon framework found in this compound. The specific coupling reactions utilized in this compound's synthesis would depend on the chosen synthetic route and the structure of the intermediates involved.
Structural Optimization and Analog Design
Structural optimization and the design of analogues are critical aspects of drug discovery, aiming to enhance the desired pharmacological activity and improve other properties such as metabolic stability and bioavailability. For TRPV1 antagonists like this compound, this involves modifying the core structure to achieve better binding affinity and selectivity for the TRPV1 receptor. tandfonline.com
Fragment-Based Drug Design Approaches
Fragment-Based Drug Design (FBDD) is a strategy that utilizes small, low-molecular-weight compounds (fragments) as starting points for drug discovery. openaccessjournals.com These fragments, typically less than 300 Daltons, are screened for their ability to bind to a target protein, such as TRPV1. openaccessjournals.com Although the initial binding affinity of fragments is usually low, their small size allows them to explore a larger chemical space and interact with specific regions of the target protein. openaccessjournals.com Once fragments that bind are identified, they are further elaborated and linked together through chemical synthesis to create larger, more potent, and selective drug candidates. openaccessjournals.com This approach can be particularly useful in targeting challenging protein targets and identifying novel chemical scaffolds. openaccessjournals.com While specific details of FBDD applied directly to this compound are not extensively detailed in the provided information, FBDD is a primary method used in the design and production of novel TRPV1 antagonists in general. tandfonline.com
Molecular Hybridization Strategies
Molecular hybridization involves combining structural features from two or more known bioactive compounds into a single new molecule. This strategy aims to create compounds with improved activity, altered selectivity, or novel mechanisms of action. In the context of TRPV1 antagonists, molecular hybridization could involve combining elements of different known TRPV1 antagonist scaffolds or integrating TRPV1 antagonistic properties with modulation of other targets involved in pain, itch, or inflammation. For example, the development of dual-target drugs acting on both TRPV1 and other receptors like opioid receptors or cannabinoid receptors is an area of research utilizing similar concepts to molecular hybridization to achieve enhanced analgesic effects or reduced side effects. tandfonline.com
Development of Novel Analogues and Derivatives
The development of novel analogues and derivatives of this compound is driven by the need to identify compounds with potentially improved efficacy, safety, or pharmacokinetic profiles. This involves systematic structural modifications based on the understanding of how chemical structure relates to biological activity.
Investigation of Structure-Activity Relationships for Enhanced TRPV1 Antagonism
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 135624348 |
| Capsaicin (B1668287) | 1548970 |
Detailed Research Findings (Examples within Scope)
While specific detailed synthetic schemes and yields for this compound are not publicly available, research findings related to its activity and the general approaches used in TRPV1 antagonist development provide context for the chemical research involved.
This compound has been shown to inhibit capsaicin-evoked calcium influx in keratinocytes at sub-micromolar concentrations, indicating potent TRPV1 antagonistic activity. medchemexpress.comtargetmol.comresearchgate.net In preclinical studies, this compound (then known as PAC-14028) demonstrated promising results in animal models of atopic dermatitis, suppressing serum IgE increase, mast cell degranulation, inflammatory cell infiltration, and accelerating skin barrier recovery. targetmol.comresearchgate.netresearchgate.netmdpi.com These findings highlight the successful outcome of the chemical synthesis and derivatization efforts aimed at developing a potent and effective topical TRPV1 antagonist.
The general strategies of structural optimization, fragment-based design, and molecular hybridization are actively employed in the broader field of developing TRPV1 modulators. tandfonline.com Advances in understanding the structure of TRPV1 through techniques like cryogenic electron microscopy (cryo-EM) also provide valuable insights to guide the design of new antagonists. tandfonline.com
Interactive Data Table Example (Illustrative - based on described activity, not specific synthesis yields)
Design of "Soft Modulation" Compounds to Mitigate Systemic Effects
This compound (PAC-14028) is a transient receptor potential vanilloid type 1 (TRPV1) antagonist developed for the topical treatment of inflammatory skin conditions, such as atopic dermatitis patsnap.comnih.govmdpi.comguidetopharmacology.orgnih.gov. The rationale behind developing topical therapies like this compound is to deliver the therapeutic agent directly to the affected site, thereby maximizing local efficacy while minimizing systemic exposure and the potential for systemic side effects patsnap.commdpi.comnih.gov. This approach aligns with the broader concept of mitigating systemic effects through targeted delivery.
The concept of "soft modulation" or designing "soft drugs" is a strategy in medicinal chemistry aimed at creating compounds that are active at the target site but are rapidly metabolized into inactive or less active metabolites upon entering the systemic circulation nih.govresearchgate.net. This design principle is particularly relevant for topical applications in dermatology, where the goal is often to achieve high drug concentrations in the skin with limited systemic absorption nih.gov. Soft drugs contain a metabolically sensitive moiety that facilitates predictable deactivation after exerting their therapeutic effect nih.gov.
For TRPV1 antagonists, the development of "soft" or deactivatable compounds for topical or local application is considered an innovative approach to alleviate chronic pain and itch, potentially overcoming limitations associated with systemic TRPV1 antagonists, such as hyperthermia nih.govresearchgate.net. While this compound is a potent and selective TRPV1 antagonist that has shown efficacy in clinical trials for atopic dermatitis with minimal systemic exposure attributed to its topical administration route, the available research primarily highlights its use as a topical agent to achieve localized effects and minimize systemic exposure through this route of administration patsnap.commdpi.comnih.gov.
Expanding Therapeutic Applications Beyond Primary Indications
This compound's mechanism of action as a TRPV1 antagonist provides a theoretical basis for its potential use in various inflammatory and pruritic conditions.
Investigating this compound's Potential in Other Inflammatory Skin Conditions (e.g., Psoriasis, Contact Dermatitis)
Beyond atopic dermatitis, researchers are investigating the potential of this compound in treating other inflammatory skin conditions, including psoriasis and contact dermatitis patsnap.com. Both psoriasis and contact dermatitis involve inflammatory processes in the skin, and TRPV1 is known to be involved in inflammation and pruritus in these conditions nih.govmdpi.com.
In allergic contact dermatitis (ACD) mouse models, administration of a TRPV1 antagonist has been shown to reduce scratching behavior, skin inflammation, edema, and keratinocyte hyperplasia nih.govmdpi.com. While TRPA1 also plays a role in ACD inflammation and itch, studies suggest differential involvement of TRPV1 and TRPA1 depending on the specific trigger nih.govmdpi.com.
Psoriasis is another inflammatory skin disease where itch is a common symptom, affecting a significant percentage of patients nih.gov. While the pathogenesis of psoriasis involves different pathways, such as IL-17 from Th17 cells nih.gov, TRPV1 may still contribute to the associated pruritus and inflammation. Research suggests that TRPV1 can be involved in both histamine-dependent and -independent itch by influencing the release of neuropeptides like substance P (SP) and calcitonin gene-related peptide (CGRP) researchgate.net. The anti-inflammatory action of this compound through TRPV1 inhibition could potentially offer a valuable treatment option for psoriasis patients, potentially reducing the need for systemic therapies patsnap.com.
Exploration of this compound in Rosacea Pathology and Molecular Interactions
Rosacea is a chronic dermatological condition characterized by inflammation, vascular changes, and often associated with burning sensations and sensitivity nih.govresearchgate.net. The pathogenesis of rosacea is multifactorial, involving complex interactions between genetic and environmental factors, as well as dysregulation of innate immunity and neurovascular signaling nih.govresearchgate.net. TRPV1 has been suggested to be involved in the pathology of rosacea frontiersin.org.
Studies are exploring the potential of this compound in rosacea, likely due to its ability to modulate TRPV1, which is implicated in the neuroinflammation and altered vascular reactivity seen in the condition nih.govresearchgate.netfrontiersin.org. While the exact molecular interactions of this compound in the context of rosacea pathology are still being elucidated, research into the molecular mechanisms of TRPV1 antagonists like this compound in skin inflammatory conditions, such as their impact on inflammatory cytokine gene expression and downstream signaling pathways like MAPK and NF-κB, provides a basis for understanding its potential in rosacea patsnap.com. Targeting TRPV1 in rosacea may help address symptoms like burning, stinging, and flushing by modulating neuronal activity and reducing the release of pro-inflammatory mediators. This compound (PAC-14028) has been used in trials studying the treatment of Papulopustular Rosacea and Erythematotelangiectatic Rosacea. nih.gov.
Potential for General Chronic Pain and Pruritus Management
TRPV1 plays a significant role in the sensation of both pain and itch, making it a compelling target for managing chronic pain and pruritus across various conditions encyclopedia.pubmdpi.comfrontiersin.orgnih.govmdpi.com. This compound, as a potent and selective TRPV1 antagonist, holds potential for broader application in chronic pain and pruritus management encyclopedia.pubmdpi.commdpi.com.
Chronic itch, defined as pruritus lasting longer than 6 weeks, can arise from various underlying conditions, including dermatologic, neuropathic, and systemic diseases escholarship.org. TRPV1 is involved in the transmission of itch signals, both histamine-dependent and non-histaminergic encyclopedia.pubmdpi.comfrontiersin.orgescholarship.org. Clinical trials with this compound have shown significant reduction in pruritus-related visual analog scale (VAS) scores in patients with atopic dermatitis, highlighting its anti-pruritic effects encyclopedia.pubaaaai.orgmdpi.comnih.govresearchgate.net.
TRPV1 is also a key player in pain signaling, particularly in the context of inflammatory and neuropathic pain nih.govmdpi.combenthamopen.commdpi.com. TRPV1 antagonists have been investigated for their analgesic properties nih.govbenthamopen.commdpi.com. While early oral TRPV1 antagonists faced challenges due to systemic side effects like hyperthermia frontiersin.orgnih.govbenthamopen.comtandfonline.com, the topical application of this compound may offer a way to target peripheral TRPV1 channels involved in pain and itch with potentially reduced systemic exposure patsnap.comnih.govescholarship.org. Research into "soft" or locally acting TRPV1 antagonists is ongoing to specifically address peripheral chronic pain and pruritus nih.gov.
Addressing Challenges in TRPV1 Modulator Development
The development of TRPV1 modulators, particularly antagonists, has faced challenges, primarily related to off-target effects. Research into this compound and other TRPV1 modulators is contributing to strategies to overcome these hurdles.
Strategies to Overcome Off-target Effects of TRPV1 Antagonism
A major challenge in developing systemic TRPV1 antagonists has been the occurrence of hyperthermia, as TRPV1 is involved in thermoregulation frontiersin.orgnih.govbenthamopen.comtandfonline.com. Blocking TRPV1 indiscriminately can disrupt the body's thermal homeostasis nih.gov. Early oral TRPV1 antagonists in clinical trials were withdrawn due to this side effect benthamopen.comtandfonline.com.
Strategies to overcome this challenge include the development of topical formulations like this compound, which aim to minimize systemic exposure and thus reduce the risk of systemic side effects such as hyperthermia patsnap.comnih.govescholarship.org. Another approach involves the development of "soft" or deactivatable antagonists that primarily act locally nih.gov. Research is also focused on understanding the differential roles of TRPV1 in pain/itch signaling versus thermoregulation to develop compounds that selectively target disease-relevant pathways without affecting core body temperature benthamopen.comtandfonline.com. This might involve targeting specific modes of TRPV1 activation or focusing on dysfunctional TRPV1 channels that are upregulated or sensitized in pathological conditions nih.govtandfonline.com.
Research into Differential Receptor Interactions
While this compound is described as a potent and selective TRPV1 antagonist encyclopedia.pubaaaai.orgjiaci.orgmdpi.commdpi.com, research into TRPV1 modulators in general is exploring differential receptor interactions and selectivity tandfonline.com. Understanding the potential interactions of TRPV1 antagonists with other receptors is crucial for predicting and mitigating off-target effects.
Research into differential receptor interactions aims to develop compounds that are highly selective for TRPV1 over other related TRP channels or other ion channels and receptors that might be involved in various physiological processes benthamopen.comtandfonline.com. While this compound's selectivity for TRPV1 is highlighted encyclopedia.pubaaaai.orgjiaci.orgmdpi.commdpi.com, ongoing research in the field of TRPV1 modulation includes exploring dual modulators that target TRPV1 and other relevant pathways involved in pain and inflammation, such as COX-2 or 5-LOX, or even interacting with G protein-coupled receptors tandfonline.com. Such strategies could potentially offer enhanced efficacy or a better safety profile by modulating multiple targets involved in a disease process tandfonline.com. Furthermore, research is exploring interactions with proteins that modulate TRPV1 function, such as Nogo-A, as potential therapeutic targets tandfonline.com.
Novel Modalities and Combinatorial Approaches
Research is moving beyond traditional orthosteric antagonism to investigate alternative strategies for modulating TRPV1 activity. tandfonline.com
Development of Multi-Target Inhibitors Incorporating TRPV1 Antagonism
The development of multi-target directed ligands that simultaneously interact with multiple disease-related proteins is gaining interest for complex conditions like chronic pain. tandfonline.comresearchgate.net This approach offers potential advantages, including synergism, delayed drug resistance, and reduced side effects compared to targeting a single protein. tandfonline.comresearchgate.net Studies are exploring dual-acting compounds that combine TRPV1 antagonism with other analgesic mechanisms. tandfonline.comresearchgate.netmdpi.com For instance, research has investigated dual-acting scaffolds combining TRPV1 antagonism with μ-opioid receptor agonism, showing potent antinociceptive effects in preclinical models. mdpi.com Another area of investigation involves dual-target drugs that inhibit TRPV1 and also block fatty acid amide hydrolase (FAAH), aiming to reduce inflammatory and pain mediators. tandfonline.com
Research into Peptide-Based Agents Targeting TRPV1 (e.g., Allosteric Modulators, Trafficking Modulators)
Peptide-based agents are being explored as a novel approach to modulate TRPV1. Structure-guided peptide engineering is being pursued to target both intracellular and extracellular sites of TRPV1. tandfonline.com Peptides targeting the intracellular ankyrin-repeated domain (ARD) of TRPV1 have been reported to allosterically enhance vanilloid receptor activity and show analgesic effects in animal models without altering body temperature. tandfonline.comuniversityofcalifornia.eduzju.edu.cnresearchgate.netnih.gov This strategy, involving positive allosteric modulation (PAMs), aims to induce localized calcium overload in nociceptive nerve endings, leading to reversible inactivation and analgesia. universityofcalifornia.eduzju.edu.cnresearchgate.netnih.gov Research also indicates that peptides can influence TRPV1 trafficking to the cell membrane by interfering with protein-protein interactions. tandfonline.comfrontiersin.orgfrontiersin.orgnih.govxiahepublishing.com For example, a cell-permeant peptide that impedes the interaction of AKAP79/150 with TRPV1 has been shown to abolish inflammatory hyperalgesia in vivo by disrupting TRPV1 sensitization. frontiersin.org
Exploration of Biotechnological Modulators (e.g., interfering RNAs, Antibodies)
Biotechnological approaches, such as interfering RNAs (RNAi) and antibodies, are being investigated for their potential to modulate TRPV1 expression or function. Small interfering RNAs (siRNAs) targeting TRPV1 are being explored as a tool to silence gene expression and reduce TRPV1 protein levels. frontiersin.orgnih.govabbexa.comresearchgate.netmdpi.com Preclinical studies using TRPV1-targeted siRNA have shown promise in alleviating neuropathic pain in animal models. mdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.commdpi.com For instance, intrathecal administration of TRPV1 siRNA has been shown to reduce mechanical allodynia and thermal hyperalgesia in rat models of neuropathic pain. mdpi.commdpi.commdpi.com Topical administration of TRPV1 siRNA has also been explored to reduce chemical sensitivity in ocular surface irritation models. arvojournals.org Antibodies targeting TRPV1 are available for research purposes and are used in various applications, including Western blotting and immunofluorescence, to detect TRPV1 expression. creative-diagnostics.comnovusbio.combiosensis.comantibodiesinc.comjneurosci.org Research is ongoing to understand the specificity and potential therapeutic applications of anti-TRPV1 antibodies. nih.gov
Translational Research Perspectives
Translational research for TRPV1 antagonists focuses on bridging the gap between preclinical findings and advanced research trajectories, while also identifying existing research gaps.
Bridging Preclinical Insights to Advanced Research Trajectories
Translational studies aim to validate preclinical findings in human settings and inform the design of later-stage research. For TRPV1 antagonists, preclinical models, such as capsaicin-induced flare in rats, have been used to predict pharmacodynamic activity in humans. nih.gov These studies help establish a link between preclinical observations and potential clinical effects. nih.gov The use of translational pharmacodynamic models is considered important for evaluating TRPV1 antagonists in clinical trials. nih.gov Despite challenges, the advancement of TRPV1 antagonists into clinical trials is crucial to determine their efficacy in various pain syndromes. nih.govresearchgate.net
Theoretical Frameworks and Future Research Directions
Novel Modalities and Combinatorial Approaches
The pursuit of more effective TRPV1 modulation extends to novel modalities and combinatorial strategies that go beyond simple receptor blockade. tandfonline.com
Development of Multi-Target Inhibitors Incorporating TRPV1 Antagonism
A promising avenue in drug discovery for complex conditions, such as chronic pain, is the development of multi-target directed ligands that interact with several proteins involved in disease pathology. tandfonline.comresearchgate.net This strategy is hypothesized to offer advantages, including synergistic effects, reduced likelihood of drug resistance, and potentially fewer side effects compared to targeting a single protein. tandfonline.comresearchgate.net Research efforts are directed towards creating dual-acting compounds that combine TRPV1 antagonism with other mechanisms relevant to pain relief. tandfonline.comresearchgate.netmdpi.com Studies have explored the design of dual-acting scaffolds, for example, integrating TRPV1 antagonism with μ-opioid receptor agonism, which have demonstrated potent antinociceptive effects in preclinical models. mdpi.com Another approach involves developing dual-target drugs that inhibit TRPV1 while also blocking enzymes like fatty acid amide hydrolase (FAAH), aiming to modulate the production of inflammatory and pain mediators. tandfonline.com
Research into Peptide-Based Agents Targeting TRPV1 (e.g., Allosteric Modulators, Trafficking Modulators)
Peptide-based agents represent an emerging class of molecules being investigated for their ability to modulate TRPV1. Structure-guided design is being employed to engineer peptides that can target specific intracellular and extracellular regions of the TRPV1 channel. tandfonline.com Research has focused on peptides that target the intracellular ankyrin-repeated domain (ARD) of TRPV1, which have shown the capacity to allosterically enhance TRPV1 activity. tandfonline.comuniversityofcalifornia.eduzju.edu.cnresearchgate.netnih.gov These positive allosteric modulators (PAMs) have demonstrated analgesic effects in animal models without inducing changes in body temperature. universityofcalifornia.eduzju.edu.cnresearchgate.netnih.gov The proposed mechanism involves inducing a localized calcium overload in nociceptive nerve terminals, leading to their reversible functional inactivation and subsequent analgesia. universityofcalifornia.eduzju.edu.cnresearchgate.netnih.gov Furthermore, peptides are being explored for their influence on TRPV1 trafficking to the cell membrane by interfering with crucial protein-protein interactions. tandfonline.comfrontiersin.orgfrontiersin.orgnih.govxiahepublishing.com For instance, a cell-permeant peptide designed to impede the interaction between AKAP79/150 and TRPV1 has been shown to abolish inflammatory hyperalgesia in vivo by disrupting TRPV1 sensitization. frontiersin.org
Exploration of Biotechnological Modulators (e.g., interfering RNAs, Antibodies)
Biotechnological approaches, including the use of interfering RNAs (RNAi) and antibodies, are being investigated as methods to modulate TRPV1 expression or function. Small interfering RNAs (siRNAs) designed to target TRPV1 are being studied as a means to silence the gene encoding TRPV1 and reduce its protein levels. frontiersin.orgnih.govabbexa.comresearchgate.netmdpi.com Preclinical studies utilizing TRPV1-targeted siRNA have shown potential in ameliorating neuropathic pain in animal models. mdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.commdpi.com For example, intrathecal administration of TRPV1 siRNA has been demonstrated to reduce mechanical allodynia and thermal hyperalgesia in rat models of neuropathic pain. mdpi.commdpi.commdpi.com Topical administration of TRPV1 siRNA has also been explored in models of ocular surface irritation to decrease chemical sensitivity. arvojournals.org Antibodies specifically targeting TRPV1 are available for research applications, including techniques such as Western blotting and immunofluorescence, to detect TRPV1 expression. creative-diagnostics.comnovusbio.combiosensis.comantibodiesinc.comjneurosci.org Ongoing research aims to further characterize the specificity and potential therapeutic utility of anti-TRPV1 antibodies. nih.gov
Translational Research Perspectives
Translational research in the field of TRPV1 antagonists is focused on effectively translating insights gained from preclinical studies into advanced research trajectories and identifying areas where further scientific investigation is needed.
Bridging Preclinical Insights to Advanced Research Trajectories
Translational studies play a crucial role in validating findings from preclinical models in human contexts and guiding the design of later-stage research and clinical trials. Preclinical models, such as evaluating capsaicin-induced flare in rats, have been employed to predict the pharmacodynamic activity of TRPV1 antagonists in humans. nih.gov These studies help establish a link between observations made in the laboratory and potential effects in clinical settings. nih.gov The use of such translational pharmacodynamic models is considered important for the evaluation of TRPV1 antagonists in clinical trials. nih.gov Despite the challenges encountered, advancing TRPV1 antagonists into clinical trials is essential to determine their potential efficacy in various pain syndromes. nih.govresearchgate.net
Q & A
Q. What is the molecular mechanism of Asivatrep in modulating TRPV1 activity, and how does this underpin its therapeutic efficacy in atopic dermatitis (AD)?
this compound selectively antagonizes TRPV1, a calcium-permeable ion channel implicated in itch signaling and inflammation. Preclinical studies demonstrate that this compound inhibits TRPV1-mediated calcium influx in keratinocytes at sub-micromolar concentrations, thereby reducing neurogenic inflammation and itch . In AD, TRPV1 overexpression amplifies pruritus and epidermal barrier dysfunction. By blocking TRPV1, this compound suppresses IL-4/IL-13 expression, mast cell degranulation, and IgE elevation, while accelerating skin barrier recovery in tape-stripped murine models .
Q. What pharmacokinetic properties of this compound are critical for preclinical-to-clinical translation?
this compound exhibits species-dependent pharmacokinetics: in rats, its plasma half-life is 2.1 hours (oral bioavailability 52.7%), while in pigs, it is 3.8 hours (bioavailability 64.2%) . These data inform dosing regimens in clinical trials, where twice-daily topical application (0.1–1% cream) ensures sustained TRPV1 antagonism. Solubility in DMSO (~50 mg/mL) and stability under refrigeration (-20°C for 3 years) are key for experimental reproducibility .
Q. How are clinical endpoints like IGA, EASI, and pruritus VAS validated in this compound trials?
Phase III trials (NCT02965118) used the Investigator’s Global Assessment (IGA) success rate (score 0/1 with ≥2-grade improvement) as the primary endpoint. Secondary endpoints included Eczema Area and Severity Index (EASI) reductions and pruritus Visual Analogue Scale (VAS) scores. For example, this compound 1% achieved a 39.95% IGA success rate vs. 12.82% for vehicle (p=0.0002) and a mean EASI reduction of -3.38 vs. -1.54 (p=0.0002) at week 8 . These endpoints align with FDA guidelines for AD trials, ensuring comparability across studies.
Advanced Research Questions
Q. How do interspecies differences in this compound’s pharmacokinetics impact preclinical-to-clinical extrapolation?
Rodent models show rapid this compound clearance (t1/2 = 2.1 hours), whereas porcine models better approximate human dermal absorption due to similar skin structure. Researchers must adjust dosing frequency and vehicle formulations (e.g., cream vs. oral) to account for bioavailability differences. For instance, topical application in pigs achieved sustained TRPV1 blockade without systemic exposure, supporting twice-daily clinical dosing .
Q. What methodological strategies resolve contradictions in efficacy data between Phase 2b and Phase III trials?
In Phase 2b (NCT02757729), this compound 1% showed significant pruritus VAS reduction only at week 8 (p=0.02), whereas Phase III demonstrated sustained itch relief from week 1 onward . This discrepancy may arise from stricter patient stratification in Phase III (e.g., excluding severe AD cases) or improved trial power (n=240 vs. n=194). Researchers should conduct post-hoc analyses adjusting for baseline severity and adherence rates.
Q. What experimental models best recapitulate this compound’s dual role in barrier repair and anti-inflammatory activity?
Tape-stripped mouse models are optimal for studying barrier recovery, as this compound accelerates re-epithelialization by 48 hours vs. controls . For inflammation, IL-31-induced pruritus models or TRPV1-overexpressing transgenic mice can isolate mechanistic pathways. Combining these models with transcriptomics (e.g., RNA-seq of skin biopsies) can identify downstream targets like claudin-1 or filaggrin .
Q. How can researchers address the lack of long-term safety data for this compound in chronic AD management?
The CAPTAIN-AD study (NCT04250337) aims to evaluate 52-week safety but currently reports only 8-week data. Preclinical carcinogenicity studies (up to 26 weeks in rodents) showed no tumorigenic risk, but long-term human data are pending . Researchers should design open-label extension trials with rigorous monitoring of adverse events (e.g., application-site reactions, nasopharyngitis) and biomarker tracking (e.g., serum IgE, TARC) .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Use mixed-effects models to account for intra-patient variability in multi-dose trials (e.g., 0.1%, 0.3%, 1% groups). For example, Phase 2b data showed a linear dose-response in EASI-75 achievement (23.5% for 1% vs. 11.5% for vehicle, p<0.001), supporting the selection of 1% as the optimal clinical dose . Adjust for missing data via multiple imputation or worst-case sensitivity analyses.
Q. How should researchers optimize in vitro assays for TRPV1 antagonism screening?
Use calcium imaging in TRPV1-transfected HEK293 cells or primary human keratinocytes stimulated with capsaicin (1 µM). This compound’s IC50 for TRPV1 inhibition is <100 nM, requiring assays with high temporal resolution to capture rapid calcium flux . Validate findings with electrophysiology (patch-clamp) to confirm channel blockade.
Q. What strategies mitigate confounding factors in this compound’s clinical trial design?
Stratify randomization by baseline IgE levels, AD severity (mild vs. moderate), and prior steroid use. In Phase III trials, excluding patients with concurrent immunosuppressive therapy reduced confounding . Use centralized lesion photography and blinded dermatologist assessments to minimize rater bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
